molecular formula C19H25FN2O2S2 B2909059 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 946222-39-5

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2909059
CAS No.: 946222-39-5
M. Wt: 396.54
InChI Key: IOXFMDAYCKDKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that features a combination of azepane, thiophene, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

    Thiophene Substitution: The thiophene ring is introduced via a substitution reaction, often using thiophene-3-carboxaldehyde or similar derivatives.

    Sulfonamide Formation: The final step involves the sulfonamide formation, where 4-fluoro-3-methylbenzenesulfonyl chloride reacts with the intermediate compound containing the azepane and thiophene moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The azepane ring may be reduced under certain conditions, although this is less common.

    Substitution: The benzenesulfonamide moiety can participate in electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) may be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced forms of the azepane ring.

    Substitution: Halogenated derivatives of the benzenesulfonamide moiety.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the azepane and thiophene rings, which are known to interact with various biological targets. It could be investigated for potential use as a drug candidate or a biochemical probe.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored, particularly in the context of its sulfonamide group, which is a common pharmacophore in many drugs. It may have applications in treating infections, inflammation, or other medical conditions.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics like flexibility, durability, or chemical resistance.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The azepane ring could mimic natural substrates, while the thiophene and sulfonamide groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide: Similar structure but with a piperidine ring instead of an azepane ring.

    N-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-chloro-3-methylbenzenesulfonamide: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

The uniqueness of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of the azepane ring, in particular, distinguishes it from many other compounds and may result in different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O2S2/c1-15-12-17(6-7-18(15)20)26(23,24)21-13-19(16-8-11-25-14-16)22-9-4-2-3-5-10-22/h6-8,11-12,14,19,21H,2-5,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXFMDAYCKDKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.